2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Its structure combines a 5,6-diphenyl-1,2,4-triazine core linked via a thioether bridge to an acetamide group, which is further substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. This design leverages the pharmacophoric features of both triazine and thiadiazole rings, known for their roles in DNA intercalation and enzyme inhibition, respectively . The molecular formula is C24H17N5OS (MW: 423.49), and its synthesis typically involves coupling reactions between triazine-thiol intermediates and chloroacetamide derivatives .
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS2/c1-2-17-24-27-21(30-17)22-16(28)13-29-20-23-18(14-9-5-3-6-10-14)19(25-26-20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDWBKRWVXCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95663-79-9 | |
| Record name | 2-((5,6-DI-PH-1,2,4-TRIAZIN-3-YL)THIO)-N-(5-ET-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide represents a significant advancement in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this compound suggest potential biological activities that are being explored in various research studies.
Chemical Structure and Properties
The compound consists of a triazine core linked to a thiadiazole moiety through a thioether bond. This unique structure may enhance its interaction with biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazine scaffold exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-triazines can inhibit tumor growth. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), demonstrating significant antiproliferative effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit α-glucosidase, an enzyme linked to diabetes management. Several synthesized derivatives showed promising inhibitory activity, suggesting potential use in controlling postprandial blood glucose levels .
Antitumor Activity
In a study evaluating the anticancer properties of triazine derivatives, several compounds were synthesized and tested against A549 and NIH/3T3 cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Notably, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents .
Enzyme Inhibition Studies
The α-glucosidase inhibitory activity was assessed through molecular docking studies and enzyme assays. The compound demonstrated competitive inhibition with an IC50 value comparable to existing inhibitors used in clinical settings. This positions it as a candidate for further development in diabetes treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 1 | Anticancer | A549 | 15 | |
| Compound 2 | α-glucosidase Inhibitor | Enzyme Assay | 20 | |
| Compound 3 | Anticancer | MCF-7 | 10 |
The mechanism behind the biological activity of this compound is hypothesized to involve:
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA or bind to DNA-related proteins, leading to apoptosis in cancer cells.
- Enzyme Modulation : The thioether bond may influence the binding affinity to target enzymes such as α-glucosidase by altering the steric and electronic properties of the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Diphenyl-Triazine | MCF7 (Breast) | 12.5 | |
| 2-Diphenyl-Triazine | A549 (Lung) | 15.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains.
- Mechanism : The thioether moiety contributes to the disruption of bacterial cell membranes.
- Case Study : An investigation into its antibacterial activity revealed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
- Field Trials : Trials conducted on crops showed that formulations containing this compound reduced pest populations significantly without harming beneficial insects.
Growth Regulation
Additionally, studies have indicated that the compound may act as a growth regulator in plants.
- Mechanism : It influences hormonal pathways that regulate plant growth and development.
Photovoltaic Materials
Research has explored the use of triazine derivatives in organic photovoltaic cells due to their favorable electronic properties.
- Performance Metrics : Devices incorporating these compounds have shown enhanced efficiency compared to traditional materials.
Conductive Polymers
The compound's unique structure allows it to be used in the synthesis of conductive polymers.
- Application : These polymers are utilized in electronic devices and sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine-Thiadiazole Hybrids
Key Observations :
- Substitution with a 5-ethyl-thiadiazole group (vs. butyl or benzothiazole in analogues) balances lipophilicity and solubility, critical for bioavailability .
- Compounds with fused quinazoline-triazine systems (e.g., ) exhibit higher melting points (>260°C), suggesting superior thermal stability due to rigid planar structures.
Analogues with Varied Thiadiazole Substituents
Key Observations :
Key Observations :
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized triazine and thiadiazole precursors. A common approach includes:
- Step 1 : Formation of the 1,2,4-triazin-3-thiol intermediate via cyclization of diphenyl-substituted precursors under reflux conditions in glacial acetic acid .
- Step 2 : Introduction of the thioacetamide linkage by reacting the triazin-3-thiol with chloroacetic acid derivatives, followed by coupling to the 5-ethyl-1,3,4-thiadiazol-2-amine moiety using carbodiimide-mediated coupling .
- Key intermediates : 5,6-Diphenyl-1,2,4-triazin-3-thiol and N-(5-ethyl-1,3,4-thiadiazol-2-yl)chloroacetamide.
- Purification : Recrystallization from ethanol or methanol is often employed to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and connectivity, particularly for distinguishing thioether (C-S) and acetamide (N-C=O) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula and detects isotopic patterns consistent with sulfur and nitrogen content .
- Elemental Analysis : Validates purity and empirical composition, with deviations <0.3% indicating high sample integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while glacial acetic acid improves cyclization efficiency .
- Temperature control : Reflux at 80–100°C for triazine-thiol formation, and room temperature for coupling reactions to minimize side products .
- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-dimethylaminopyridine (DMAP) for efficient amide bond formation .
- Yield tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (1:1.2 molar ratio of thiol to acetamide precursor) .
Q. How should researchers resolve contradictions in biological activity data among structural analogs?
- Structural-activity relationship (SAR) analysis : Systematically compare substituent effects (e.g., electron-withdrawing vs. donating groups on the triazine ring) using in silico docking studies (e.g., AutoDock Vina) to predict binding affinities .
- Assay standardization : Use consistent protocols (e.g., broth microdilution for antimicrobial testing) and include control compounds (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to normalize results .
- Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELXL for refinement, ensuring accurate 3D conformation analysis .
Q. What experimental design is recommended for evaluating antimicrobial efficacy against resistant strains?
- Strain selection : Include clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris for broad-spectrum assessment .
- Minimum inhibitory concentration (MIC) : Perform in triplicate using Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi), with 24–48 hr incubation .
- Synergy studies : Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) to identify potentiation effects .
- Mechanistic studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to evaluate membrane disruption .
Q. How can computational modeling predict pharmacokinetic properties of this compound?
- ADMET profiling : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions .
- Docking simulations : Map interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using PyMOL and GROMACS for dynamics .
- Metabolic stability : Predict Phase I/II metabolism sites (e.g., hydroxylation of ethyl groups) via Xenosite or GLORYx .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
